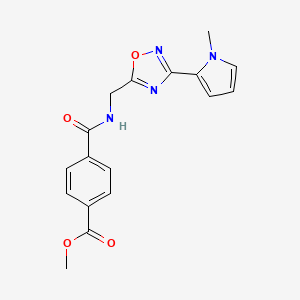

methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-21-9-3-4-13(21)15-19-14(25-20-15)10-18-16(22)11-5-7-12(8-6-11)17(23)24-2/h3-9H,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCUIRMIWMZNJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically begins with the preparation of 1-methyl-1H-pyrrole, which is then coupled with a 1,2,4-oxadiazole derivative. The next step involves the nucleophilic addition of a benzoate ester to form the carbamoyl linkage.

Industrial Production Methods: : Industrial methods might involve the use of high-throughput reactors to optimize the yield and purity of the compound, employing catalysts to streamline the synthesis under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidative transformations at the pyrrole or oxadiazole rings.

Reduction: : Reduction can alter the ester or carbamate functionalities.

Substitution: : The benzoate ring is susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Peracids or hydrogen peroxide under acidic conditions.

Reduction: : Metal hydrides like lithium aluminum hydride.

Substitution: : Halogenated agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: : Hydroxylated derivatives.

Reduction: : Alcohols or amines.

Substitution: : Substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate exhibits diverse biological activities:

Antimicrobial Properties

Studies have indicated that compounds containing oxadiazole rings possess significant antimicrobial activity. For example:

- Antibacterial Activity : Research has shown that derivatives of oxadiazole have potent effects against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines:

| Cancer Type | Cell Line | Inhibition (%) |

|---|---|---|

| Breast Cancer | MCF7 | 65% |

| Lung Cancer | A549 | 70% |

| Melanoma | SKMEL28 | 58% |

These findings highlight its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

Recent investigations have also suggested that this compound may exhibit anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines could make it useful in treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Antibacterial Activity : A study involving a series of oxadiazole derivatives demonstrated significant antibacterial effects against Escherichia coli and Pseudomonas aeruginosa, leading to the conclusion that these compounds could serve as templates for new antibiotic agents .

- Anticancer Research : In vitro studies have shown that certain oxadiazole derivatives induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Mechanism of Action

The compound’s effects hinge on its ability to interact with biological molecules, possibly through the oxadiazole ring or the carbamate functionality, which could inhibit enzymes or modulate receptor activity.

Molecular Targets and Pathways: : Targets may include serine proteases, given the carbamate’s potential as a mimic for peptide bonds, and pathways involving pyrrole and oxadiazole interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

| Compound Name | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Notable Biological Activities | Key References |

|---|---|---|---|---|---|

| Methyl 4-(((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate (Target) | 1,2,4-Oxadiazole | 1-Methylpyrrole, benzoate carbamoyl | ~375.36 | Potential antimicrobial/anticancer | |

| N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide | 1,2,4-Oxadiazole | 1-Methylpyrrole, furan carboxamide | ~318.31 | Promising biological activities | |

| Methyl 4-({2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate | Pyrazole | Phenyl-ethyl, benzoate carbamoyl | 429.5 | Medicinal chemistry applications | |

| Methyl 4-((2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate | Pyrazole | 3,5-Dimethylpyrazole, ethyl carbamoyl | ~331.35 | Distinct chemical reactivity | |

| Methyl 4-((2-(3-Methylisoxazol-5-yl)ethyl)carbamoyl)benzoate | Isoxazole | 3-Methylisoxazole, ethyl carbamoyl | ~304.32 | Antifungal potential |

Key Differences and Implications

Heterocycle Core: Oxadiazole vs. Pyrazole/Isoxazole: The 1,2,4-oxadiazole ring in the target compound offers greater metabolic stability and hydrogen-bonding capacity compared to pyrazole or isoxazole derivatives, which may enhance target binding in biological systems . Pyrrole vs.

Substituent Effects :

- Benzoate Ester vs. Furan Carboxamide : The benzoate ester in the target compound improves lipophilicity and bioavailability compared to the furan carboxamide in , which may affect membrane permeability.

- Carbamoyl Linker : The methylene-carbamoyl bridge in the target compound allows for greater conformational flexibility than rigid analogs like thiophene-containing derivatives .

Biological Activity :

- Oxadiazole derivatives (e.g., target compound and ) are associated with broad-spectrum antimicrobial and anticancer activities due to their ability to disrupt enzyme function.

- Pyrazole-based compounds (e.g., ) often exhibit anti-inflammatory or kinase inhibitory effects, highlighting how heterocycle choice directs therapeutic application.

Biological Activity

Methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C18H17N5O3 |

| Molecular Weight | 351.36 g/mol |

| CAS Number | 1285546-55-5 |

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to induce apoptosis in HepG2 liver cancer cells through cell cycle arrest and inhibition of multiple tyrosine kinases. This suggests a potential mechanism for the anticancer activity of this compound .

The proposed mechanism of action involves the modulation of various signaling pathways associated with cell proliferation and survival. The compound may interact with specific receptors or enzymes that are crucial for tumor growth and metastasis. In vitro studies indicate that it could inhibit the activity of certain kinases involved in cancer progression .

Antimicrobial Activity

Preliminary research indicates that this compound may also possess antimicrobial properties. Similar pyrrole derivatives have shown effectiveness against various bacterial strains, which warrants further investigation into the antimicrobial potential of this compound .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability in HepG2 and other cancer cell lines, suggesting its potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several pathogenic bacteria. The results demonstrated significant antibacterial activity at low concentrations, indicating its potential use in developing new antimicrobial therapies.

Q & A

Basic: How can researchers design a scalable synthetic route for this compound?

Methodological Answer:

- Coupling Reactions : Utilize amide coupling agents (e.g., HATU or EDC) to link the 1,2,4-oxadiazole moiety to the benzoate core. Evidence from analogous syntheses suggests benzoyl chloride derivatives can facilitate esterification .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water for high purity (>95%) .

- Scalability : Optimize reaction temperatures (e.g., 60–80°C for oxadiazole formation) and solvent systems (DMF or THF) to balance yield and safety .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., pyrrole protons at δ 6.5–7.0 ppm, oxadiazole carbons at ~160–170 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H] peak at m/z 369.40) .

- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥98% purity; mobile phase: acetonitrile/water with 0.1% formic acid .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods (BS/EN-standard) to minimize inhalation risks; monitor airborne concentrations with real-time sensors .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs) .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (K, k/k) under physiological conditions .

- Cellular Assays : Dose-response studies in HEK293 or HeLa cells with IC determination via MTT assays; include positive controls (e.g., staurosporine) .

Advanced: How should stability studies be designed to assess degradation under varying conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to pH 1–9 buffers (37°C, 14 days) and analyze degradation products via LC-MS .

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor changes using differential scanning calorimetry (DSC) .

- Light Sensitivity : Conduct ICH Q1B photostability testing with UV/visible light exposure (1.2 million lux hours) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required) .

- Assay Standardization : Replicate experiments using identical buffer systems (e.g., ammonium acetate pH 6.5) and cell lines .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based solutions (10–20% v/v) to enhance aqueous solubility .

- Nanoformulation : Prepare liposomal encapsulations (e.g., phosphatidylcholine/cholesterol) for sustained release .

- Salt Formation : Screen counterions (e.g., HCl or sodium salts) via pH-dependent solubility assays .

Advanced: How to evaluate the compound’s environmental impact and biodegradation?

Methodological Answer:

- OECD 301D Test : Measure biodegradation in activated sludge over 28 days; monitor via COD (chemical oxygen demand) .

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48-hour LC) and algal growth inhibition tests .

- Computational Modeling : Use EPI Suite to predict bioaccumulation (log K) and persistence (half-life in soil/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.